

Spectroscopic Profile of 4-Phenylisoxazol-5-ol: A Technical Guide

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Compound of Interest

Compound Name: 4-Phenylisoxazol-5-ol

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This technical guide provides a detailed overview of the expected spectroscopic data for **4-Phenylisoxazol-5-ol**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectroscopic data for this specific molecule, this guide presents predicted values and characteristics based on the analysis of closely related analogues, primarily 3,5-diphenylisoxazole. The information herein is intended to serve as a reference for the identification and characterization of **4-Phenylisoxazol-5-ol** and its derivatives.

Predicted Spectroscopic Data of 4-Phenylisoxazol-5-ol

4-Phenylisoxazol-5-ol can exist in tautomeric forms, primarily the -ol form and the isoxazol-5-one form. The spectroscopic data will reflect the predominant tautomer under the experimental conditions. The following data is predicted for the **4-Phenylisoxazol-5-ol** tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the phenyl protons and the hydroxyl proton. The chemical shift of the hydroxyl proton can be highly variable depending on the solvent and concentration.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the carbons of the phenyl ring and the isoxazole ring. The chemical shifts of the isoxazole ring carbons are characteristic of this heterocyclic system.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Phenylisoxazol-5-ol** is expected to exhibit characteristic absorption bands for the O-H, C=N, C=C, and C-O functional groups. The broadness of the O-H stretch will be indicative of hydrogen bonding.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will be indicative of the isoxazole ring and the phenyl substituent.

Spectroscopic Data of a Related Analogue: 3,5-Diphenylisoxazole

To provide a tangible reference, the following tables summarize the spectroscopic data for 3,5-diphenylisoxazole, a structurally related compound.^[1] This data can be used as a benchmark for interpreting the spectra of **4-Phenylisoxazol-5-ol**, keeping in mind the electronic effects of the hydroxyl group and the different substitution pattern.

Table 1: ¹H NMR Data for 3,5-Diphenylisoxazole^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.91–7.81	m	4H	Aromatic Protons
7.53–7.43	m	6H	Aromatic Protons
6.84	s	1H	Isoxazole-H (at C4)

Table 2: ¹³C NMR Data for 3,5-Diphenylisoxazole^[1]

Chemical Shift (δ) ppm	Assignment
170.3	C5
162.9	C3
130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7	Aromatic Carbons
97.4	C4

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for isoxazole derivatives.

NMR Spectroscopy

High-resolution ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.^[2] Samples are dissolved in a deuterated solvent such as CDCl_3 or DMSO-d_6 , with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.^[2] For unambiguous signal assignment, two-dimensional NMR techniques like COSY, HSQC, and HMBC can be employed.^[3]

IR Spectroscopy

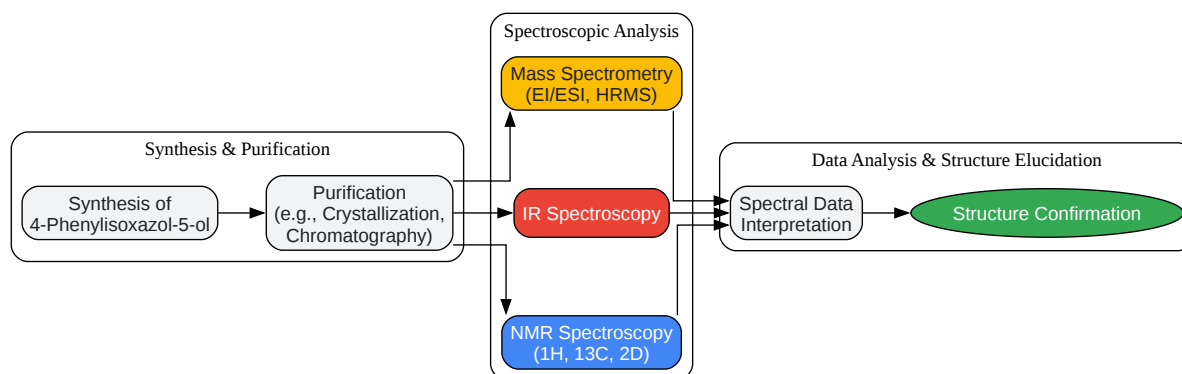
Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.^[4] Samples can be prepared as KBr pellets for solids or as thin films for oils. The spectra are typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry

Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) source.^[2] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized compound like **4-Phenylisoxazol-5-ol** using various spectroscopic techniques.



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